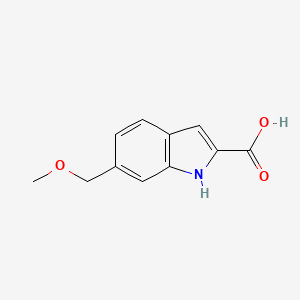

6-(methoxymethyl)-1H-indole-2-carboxylic acid

Description

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 6-position of the indole ring and a carboxylic acid group at the 2-position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The methoxymethyl group may influence solubility, metabolic stability, and binding interactions compared to simpler methoxy (-OCH3) substituents, but further experimental data are required to confirm these effects.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

6-(methoxymethyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-15-6-7-2-3-8-5-10(11(13)14)12-9(8)4-7/h2-5,12H,6H2,1H3,(H,13,14) |

InChI Key |

KNJXSINZRKXMOA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Origin of Product |

United States |

Biological Activity

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is a compound notable for its unique indole structure, which includes a methoxymethyl group and a carboxylic acid functional group. With a molecular weight of approximately 201.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a scaffold for drug development.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The compound features an indole ring system, which is essential for its biological activity due to the interactions it can facilitate with various biological targets.

Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity. A study highlighted its effectiveness against Candida albicans, a common pathogenic fungus. The mechanism of action appears to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways, leading to reduced viability and growth of the fungi .

The specific mechanisms by which this compound exerts its antifungal effects are still under investigation. However, it is believed that the indole structure plays a critical role in interacting with cellular components of fungi, potentially leading to:

- Disruption of Cell Membrane Integrity : The compound may integrate into the fungal membrane, altering its permeability.

- Inhibition of Metabolic Pathways : By interfering with key metabolic processes, the compound can hinder fungal growth and reproduction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | Lacks methoxymethyl group; different biological activity |

| 6-Methoxyindole-2-carboxylic acid | C10H9NO3 | Similar structure; potential for similar applications |

| Methyl 6-methoxy-1H-indole-2-carboxylate | C11H11NO3 | Ester form; different reactivity profile |

| 6-Aminoindole-2-carboxylic acid | C9H8N2O2 | Contains amino group; distinct biological properties |

This comparison underscores the distinctiveness of this compound in terms of its functional groups and potential applications in pharmaceuticals and agriculture .

Study on Antifungal Activity

A pivotal study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including this compound, effectively inhibited the growth of various fungal strains. The study reported an IC50 value indicating the concentration required to inhibit fungal growth by 50%. The results confirmed that these compounds could serve as promising candidates for developing new antifungal therapies .

Production Optimization

Recent research focused on optimizing the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis. This study employed response surface methodology (RSM) to enhance yield by adjusting nutritional and environmental conditions. The optimized conditions yielded a significant increase in production, highlighting the potential for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(methoxymethyl)-1H-indole-2-carboxylic acid and related indole derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Methoxy groups at C6 (as in 6-methoxy-1H-indole-2-carboxylic acid) confer antifungal activity, likely due to enhanced membrane penetration .

- Bulky substituents like benzyloxy (NSC 92530) or trifluoromethylsulfanyl groups may improve target selectivity but reduce solubility .

Synthetic Challenges: 5-Methoxyindole-2-carboxylic acid derivatives require controlled reaction times (4–6 hours) to avoid side products during acyl chloride formation . Dimethoxy analogs (e.g., 5,6-dimethoxy) exhibit distinct NMR shifts (δ 3.76–3.86 for methoxy groups) compared to monosubstituted derivatives .

Structural vs. Carboxylic acid at C2 is critical for coordination in metal-binding enzymes (e.g., HIV-1 integrase), as seen in derivatives like 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.